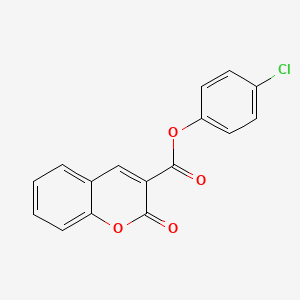

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

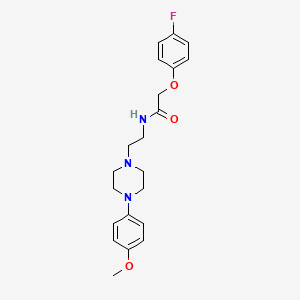

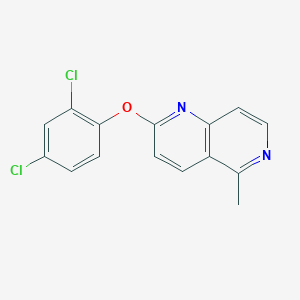

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative . The coumarin ring system is approximately planar and is oriented with respect to the benzene ring at an angle of 22.60° . Its molecular formula is C16H9ClO4 .

Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carboxylate derivatives has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Molecular Structure Analysis

The coumarin ring system of this compound is approximately planar with a maximum deviation of 0.056 Å . The compound is oriented with respect to the benzene ring at an angle of 22.60° .Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Degradation of Pollutants

The application of nanocomposites, specifically surface carboxylated Cu0/Fe3O4, has been explored for the oxidative degradation of chlorophenols, including 4-chlorophenol, demonstrating nearly complete removal of these pollutants in a wide pH range. This highlights the potential of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate derivatives in environmental remediation, particularly in the catalytic degradation of toxic organic compounds in water. The study provides insights into the activation of molecular oxygen over the composites, showing the generation of reactive oxygen species, which are critical for the degradation process (Ding, Ruan, Zhu, & Tang, 2017).

Antimicrobial Applications

This compound and its derivatives have shown significant antimicrobial activities. For instance, Schiff’s bases of 4-chloro-3-coumarin aldehyde have been evaluated for their in vitro antimicrobial efficacy against both gram-positive and gram-negative bacteria and fungi, demonstrating the potential of these compounds as antimicrobial agents. Such studies suggest the utility of this compound derivatives in the development of new antimicrobial drugs, highlighting their importance in pharmaceutical research (Bairagi, Bhosale, & Deodhar, 2009).

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate combined with ethyl α-cyano-4-chlorocinnamate, highlighting the synthesis of novel compounds with potential biological activities. Such studies are pivotal for the development of new drugs and materials, providing a foundation for further exploration of their applications in various fields of science and technology (Radwan et al., 2020).

Antioxidant and Antibacterial Agents

The one-pot synthesis of indolyl-4H-chromene-3-carboxamides has demonstrated these compounds' effectiveness as antioxidant and antibacterial agents. This research underscores the potential of this compound derivatives in medicinal chemistry, especially in developing treatments that require antioxidant properties or antibacterial efficacy. Such studies contribute to a broader understanding of the chemical's utility in creating compounds that could serve as the basis for new therapeutic agents (Subbareddy & Sumathi, 2017).

Eigenschaften

IUPAC Name |

(4-chlorophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBMTVARFXOPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)